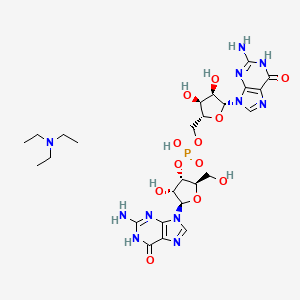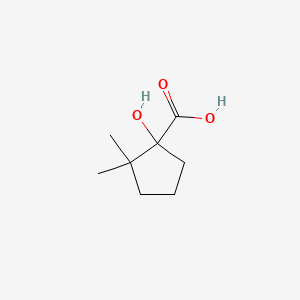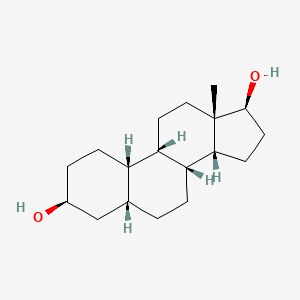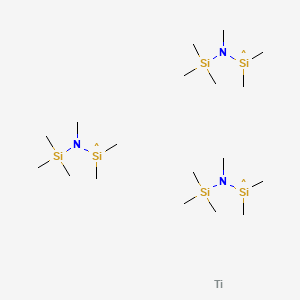
tris-(Hexamethyldisilazan)titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris-(Hexamethyldisilazan)titanium is an organometallic compound with the chemical formula C18H57N3Si6Ti . It is a titanium complex where three hexamethyldisilazane ligands are coordinated to a central titanium atom. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris-(Hexamethyldisilazan)titanium can be synthesized through the reaction of titanium tetrachloride with hexamethyldisilazane. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{TiCl}_4 + 3 \text{(CH}_3\text{)_3Si}_2\text{NH} \rightarrow \text{Ti[N(Si(CH}_3\text{)_3]_3 + 3 \text{HCl} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Tris-(Hexamethyldisilazan)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium complexes.
Substitution: The hexamethyldisilazane ligands can be substituted with other ligands, leading to the formation of different titanium complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.
Major Products Formed:
Oxidation: Titanium dioxide (TiO2)
Reduction: Lower oxidation state titanium complexes
Substitution: Various titanium complexes with different ligands
Scientific Research Applications
Tris-(Hexamethyldisilazan)titanium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is explored for its potential in biological imaging and as a contrast agent.
Medicine: Research is ongoing into its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, including coatings and thin films
Mechanism of Action
The mechanism of action of tris-(Hexamethyldisilazan)titanium involves the interaction of the titanium center with various substrates. The titanium atom can coordinate with different molecules, facilitating catalytic reactions. The hexamethyldisilazane ligands provide steric and electronic effects that influence the reactivity and selectivity of the compound. Molecular targets include organic molecules and polymers, where the compound acts as a catalyst or reagent .
Comparison with Similar Compounds
Bis(trimethylsilyl)amine (Hexamethyldisilazane): An organosilicon compound with similar ligands but without the titanium center.
Titanium Tetrachloride: A precursor to many titanium complexes, including tris-(Hexamethyldisilazan)titanium.
Titanium Isopropoxide: Another titanium complex used in similar applications.
Uniqueness: this compound is unique due to the presence of three hexamethyldisilazane ligands coordinated to a titanium center. This structure imparts specific reactivity and stability, making it suitable for specialized applications in catalysis and material science .
Properties
Molecular Formula |
C18H54N3Si6Ti |
|---|---|
Molecular Weight |
529.0 g/mol |
InChI |
InChI=1S/3C6H18NSi2.Ti/c3*1-7(8(2)3)9(4,5)6;/h3*1-6H3; |
InChI Key |
KKQLFGAPVJEACM-UHFFFAOYSA-N |
Canonical SMILES |
CN([Si](C)C)[Si](C)(C)C.CN([Si](C)C)[Si](C)(C)C.CN([Si](C)C)[Si](C)(C)C.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13829637.png)
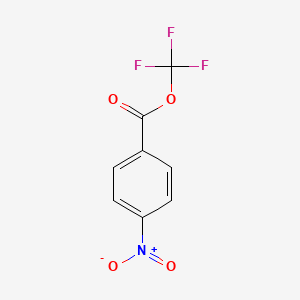
![2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)
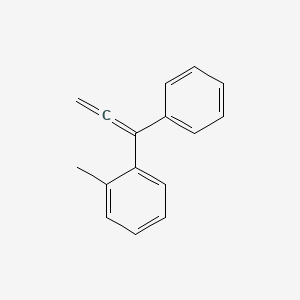
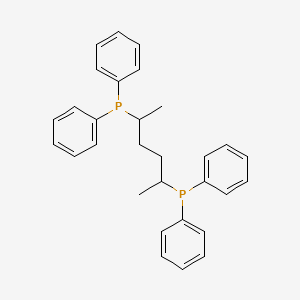
![(3S,8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13829661.png)
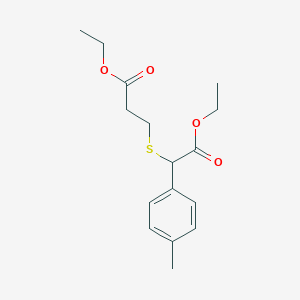
![Acetamide,2-amino-N-[2-(dimethylamino)ethyl]-](/img/structure/B13829677.png)

![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)piperidine](/img/structure/B13829699.png)
